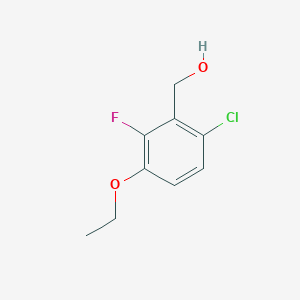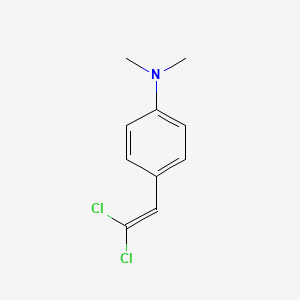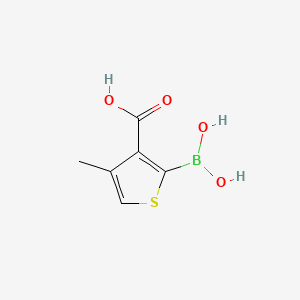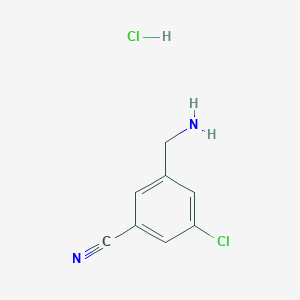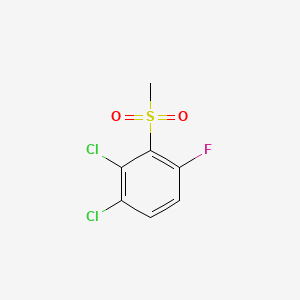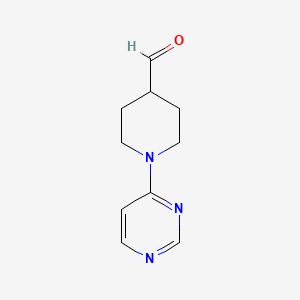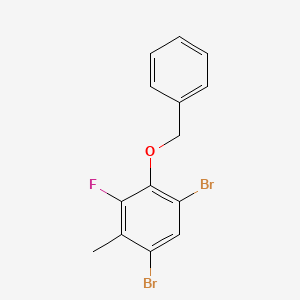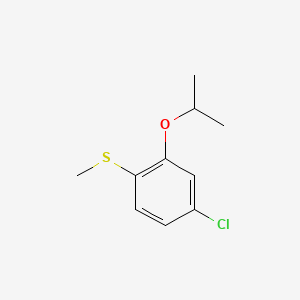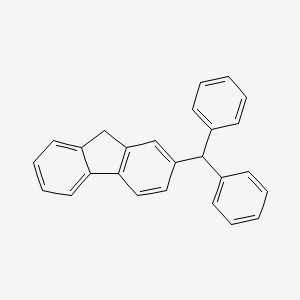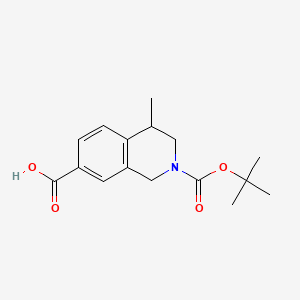
2-(tert-Butoxycarbonyl)-4-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(tert-Butoxycarbonyl)-4-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid is a compound that belongs to the class of organic compounds known as isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its protective group properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butoxycarbonyl)-4-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid typically involves the protection of the amine group using the tert-butoxycarbonyl (Boc) group. This can be achieved under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction can also be carried out in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of flow microreactor systems, which allow for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds . This method is advantageous due to its efficiency and scalability.
化学反应分析
Types of Reactions
2-(tert-Butoxycarbonyl)-4-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
科学研究应用
2-(tert-Butoxycarbonyl)-4-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid has several scientific research applications:
Chemistry: Used as a protecting group in peptide synthesis.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals.
Industry: Applied in the production of complex organic compounds.
作用机制
The mechanism of action of 2-(tert-Butoxycarbonyl)-4-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid involves the protection of the amine group through the formation of a carbamate. This protection is achieved by the addition of the tert-butoxycarbonyl group, which can be removed under acidic conditions to yield the free amine . The molecular targets and pathways involved include the formation of stable intermediates that prevent unwanted side reactions during synthesis.
相似化合物的比较
Similar Compounds
tert-Butyloxycarbonyl-protected amino acids: These compounds also use the Boc group for protection and are used in peptide synthesis.
tert-Butyloxycarbonyl-protected amino acid ionic liquids: These are used in dipeptide synthesis and have similar protective properties.
Uniqueness
2-(tert-Butoxycarbonyl)-4-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid is unique due to its specific structure, which allows for selective protection and deprotection of the amine group. This makes it particularly useful in the synthesis of complex organic molecules.
属性
分子式 |
C16H21NO4 |
|---|---|
分子量 |
291.34 g/mol |
IUPAC 名称 |
4-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-7-carboxylic acid |
InChI |
InChI=1S/C16H21NO4/c1-10-8-17(15(20)21-16(2,3)4)9-12-7-11(14(18)19)5-6-13(10)12/h5-7,10H,8-9H2,1-4H3,(H,18,19) |
InChI 键 |
VEWPSVYNOLKPCR-UHFFFAOYSA-N |
规范 SMILES |
CC1CN(CC2=C1C=CC(=C2)C(=O)O)C(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-butyl-N-[2-[2-[2-(dibutylamino)ethylsulfanyl]ethylsulfanyl]ethyl]butan-1-amine](/img/structure/B14019723.png)
![tert-Butyl 6-(3-bromo-4-(5-chloro-6-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-yl)-5-methyl-1H-pyrazol-1-yl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B14019727.png)
